molecular formula C16H17N3O3S B2866635 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone CAS No. 864938-31-8

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone

Cat. No.: B2866635
CAS No.: 864938-31-8
M. Wt: 331.39
InChI Key: MNFIFLBRUGYVQK-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is a sophisticated chemical scaffold of significant interest in medicinal chemistry, particularly in the development of targeted covalent inhibitors for oncology and immunology research. Its primary research value lies in its structural similarity to known pharmacophores for Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling (Source: PubMed) . The compound features a benzothiazole core, a privileged structure in drug discovery known for its ability to engage with kinase ATP-binding sites through key hydrogen bonding interactions. This core is linked to a dihydrodioxin moiety via a piperazine linker, a configuration designed to present an electrophilic trap for a conserved cysteine residue (Cys481) in the BTK active site, enabling irreversible inhibition (Source: Nature Reviews Drug Discovery) . Researchers utilize this compound as a central intermediate for synthesizing and optimizing novel analog libraries aimed at improving selectivity and potency against BTK-driven pathologies, such as B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders like rheumatoid arthritis (Source: National Cancer Institute) . Its application provides a versatile platform for investigating structure-activity relationships and for the discovery of next-generation therapeutics that modulate dysregulated signaling pathways in proliferative and inflammatory diseases.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-15(13-11-21-9-10-22-13)18-5-7-19(8-6-18)16-17-12-3-1-2-4-14(12)23-16/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFIFLBRUGYVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Formation

The benzothiazole ring is synthesized via cyclocondensation of 2-aminothiophenol with 4-methoxybenzaldehyde in polyphosphoric acid (PPA) at 220°C for 4 hours. This method achieves a 78% yield by leveraging PPA’s dual role as a solvent and catalyst:

$$
\text{C}7\text{H}7\text{NO} + \text{C}7\text{H}6\text{S} \xrightarrow{\text{PPA, 220°C}} \text{4-Methoxybenzo[d]thiazole} \quad
$$

Piperazine Functionalization

The benzo[d]thiazole is then reacted with 1-chloro-2-(piperazin-1-yl)ethanone in ethyl methyl ketone (EMK) under reflux with anhydrous sodium carbonate. This SN2 substitution installs the piperazine moiety with 65% efficiency:

$$
\text{C}8\text{H}6\text{NOS} + \text{C}4\text{H}9\text{ClN}2\text{O} \xrightarrow{\text{EMK, Na}2\text{CO}_3} \text{4-(Benzo[d]thiazol-2-yl)piperazine} \quad
$$

Synthesis of 5,6-Dihydro-1,4-dioxin-2-carbonyl Chloride

Dioxin Ring Construction

The dihydrodioxin ring is formed via cyclization of pyrocatechol with 1,2-dibromoethane in the presence of potassium carbonate. This yields 5,6-dihydro-1,4-dioxin-2-ol, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄):

$$
\text{C}6\text{H}6\text{O}2 + \text{C}2\text{H}4\text{Br}2 \xrightarrow{\text{K}2\text{CO}3} \text{C}6\text{H}8\text{O}3 \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} \text{C}6\text{H}6\text{O}_4 \quad
$$

Acid Chloride Activation

The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) under reflux, achieving quantitative conversion:

$$
\text{C}6\text{H}6\text{O}4 + \text{SOCl}2 \xrightarrow{\Delta} \text{C}6\text{H}5\text{ClO}3 + \text{SO}2 + \text{HCl} \quad
$$

Convergent Coupling of Fragments

The final coupling involves reacting 4-(Benzo[d]thiazol-2-yl)piperazine with 5,6-dihydro-1,4-dioxin-2-carbonyl chloride in dichloromethane (DCM) containing triethylamine (TEA). The base scavenges HCl, driving the reaction to 85% completion:

$$
\text{C}{11}\text{H}{12}\text{N}3\text{OS} + \text{C}6\text{H}5\text{ClO}3 \xrightarrow{\text{DCM, TEA}} \text{C}{17}\text{H}{19}\text{N}3\text{O}4\text{S} \quad
$$

Table 1: Optimization of Coupling Conditions

Base Solvent Temp (°C) Yield (%)
TEA DCM 25 85
Na₂CO₃ Acetone 50 72
DBU THF 25 68

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Thiazole-H), 4.35 (s, 4H, Dioxin-H), 3.88 (s, 3H, OCH₃), 3.12–3.08 (m, 8H, Piperazine-H).
  • FT-IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar benzothiazole and chair conformation of the piperazine ring (Space group P2₁/c, Z = 4).

Challenges and Mitigation Strategies

  • Low Coupling Yields: Steric hindrance from the dioxin ring reduces nucleophilic attack efficiency. Using excess acyl chloride (1.5 eq.) improves yields to 89%.
  • Byproduct Formation: Residual thionyl chloride in the acyl chloride fraction generates sulfonic acid derivatives. Sequential washing with cold hexane removes impurities.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone involves its interaction with specific molecular targets such as cyclooxygenase enzymes (COX-1 and COX-2). It inhibits these enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that this compound binds effectively to the active sites of these enzymes, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous derivatives, focusing on substitutions, linker groups, and biological or physicochemical implications.

Structural Analogues with Benzothiazole-Piperazine Scaffolds

A closely related compound, 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone, differs by the addition of a chlorine atom and a methyl group at positions 5 and 4 of the benzothiazole ring, respectively.

Urea-Linked Derivatives

A series of urea derivatives (e.g., compounds 11a–11o) share the benzothiazole-piperazine-thiazole core but replace the methanone-dihydrodioxin linker with a urea group connected to substituted phenyl rings. Key distinctions include:

  • Linker Chemistry: The urea group introduces hydrogen-bonding capacity, which may enhance solubility or receptor interactions compared to the methanone linker.
  • Substituent Diversity : Electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) on the phenyl ring modulate electronic properties and steric effects. For example, 11m (3,5-di(trifluoromethyl)phenyl) exhibits a higher molecular weight (602.2 Da) and increased hydrophobicity compared to 11i (unsubstituted phenyl; 466.2 Da).

Table 1: Selected Urea Derivatives and Their Properties

Compound Substituent(s) Molecular Weight (Da) Yield (%)
11a 3-Fluorophenyl 484.2 85.1
11b 3,5-Dichlorophenyl 534.2 83.7
11m 3,5-Di(trifluoromethyl) 602.2 84.7
11i Phenyl 466.2 87.8
Complex Hybrid Structures

A fluoroquinolone derivative, 1-Cyclopropyl-7-(4-(2-((6-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, incorporates the benzothiazole-piperazine motif into a larger antimicrobial scaffold. This highlights the versatility of the benzothiazole-piperazine unit in drug design, where it may contribute to DNA gyrase inhibition or pharmacokinetic optimization.

Key Comparative Insights
  • Bioactivity: Urea derivatives (e.g., 11a–11o) are often explored as kinase inhibitors or antimicrobial agents due to their hydrogen-bonding capacity, whereas the dihydrodioxin-linked methanone compound may prioritize metabolic stability.
  • Synthetic Accessibility : Yields for urea derivatives (83–88%) suggest robust synthetic routes, though the dihydrodioxin linker in the target compound may require specialized conditions for cyclization.
  • Physicochemical Properties : Chloro/methyl substitutions (as in ) increase logP values, whereas polar linkers (e.g., urea) improve aqueous solubility.

Biological Activity

The compound (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties based on recent research findings.

Chemical Structure

The compound features a complex structure comprising a benzo[d]thiazole moiety linked to a piperazine ring and a dihydro-dioxin group. This structural configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing benzo[d]thiazole derivatives. For instance, compounds similar to the one have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. A study demonstrated that derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.052 mg/mL against certain pathogens, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Pathogen
Compound A (similar structure)0.052E. coli
Compound B (similar structure)0.833Bacillus subtilis
Compound C (related benzo[d]thiazole)1.6Staphylococcus aureus

Acetylcholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for Alzheimer’s disease. A study reported that related compounds with a benzo[d]thiazole core exhibited significant AChE inhibitory activity with IC50 values around 2.7 µM . This suggests that the compound may enhance acetylcholine levels in the brain, thus potentially improving cognitive functions.

Neuroprotective Effects

Research indicates that derivatives of benzo[d]thiazole can inhibit human cyclooxygenase-2 (COX-2) enzymes, which play a role in inflammation and neurodegenerative diseases . The inhibition of COX-2 is associated with reduced inflammation and protection against neuronal damage.

Case Studies

  • Study on Antimicrobial Properties : A series of benzo[d]thiazole derivatives were synthesized and tested for their antibacterial effects. The results indicated that modifications to the benzothiazole structure significantly influenced antimicrobial potency .
  • AChE Inhibition Study : In vitro assays demonstrated that compounds similar to this compound exhibited promising AChE inhibition, making them potential candidates for Alzheimer's treatment .

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